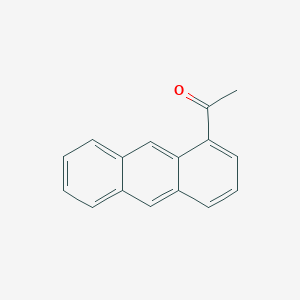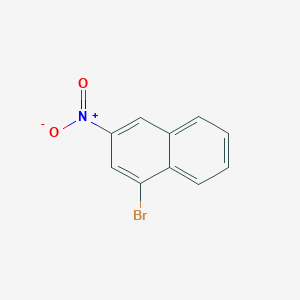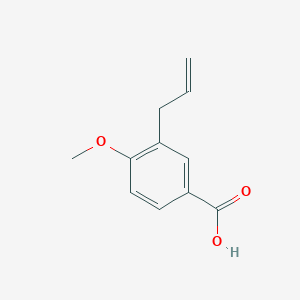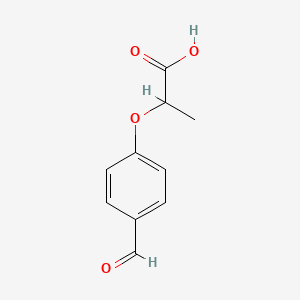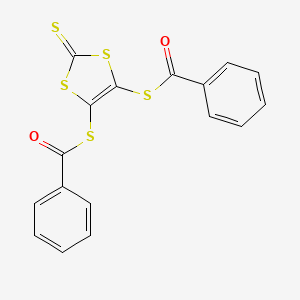
1-(4-アミノ-2-ヒドロキシフェニル)エタノン
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-Amino-2-hydroxyphenyl)ethanone, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, involves processes like the Ullmann reaction, which can yield unexpected by-products, indicating the complexity and challenges in the synthesis pathways of these compounds (Manzano, Baggio, & Cukiernik, 2015). Additionally, compounds like 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have been prepared by refluxing with glacial acetic acid, showcasing the versatility in synthetic strategies for related compounds (V., N., & K., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, shows marked differences in spatial arrangements between polymorphs, influencing their packing schemes. This variability highlights the significance of molecular structure in determining the physical properties and potential applications of such compounds (Suarez et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives include cyclization reactions, as observed with 2-azido-1-(2-hydroxyphenyl)ethanones, which can lead to the formation of novel compounds under catalyzed conditions (Meng, Ge, Yang, & Wang, 2011). Such reactions underscore the reactivity and potential utility of these compounds in synthetic chemistry.
Physical Properties Analysis
The physical properties, including crystal structure and thermal behavior, are crucial for understanding the stability and application potential of these compounds. Studies on similar compounds reveal the importance of noncovalent interactions and polymorphism in determining the physical properties (Suarez et al., 2017).
Chemical Properties Analysis
Chemical properties, particularly reactivity towards various reagents and conditions, define the applicability of 1-(4-Amino-2-hydroxyphenyl)ethanone derivatives in chemical syntheses. The electrochemical synthesis and reactions with nucleophiles highlight the diverse chemical behavior and potential for generating new compounds with unique properties (Amani & Nematollahi, 2012).
科学的研究の応用
クオラムセンシング阻害剤
1-(4-アミノ-2-ヒドロキシフェニル)エタノン (AHE) は、クオラムセンシング (QS) 阻害剤として同定されています . QS は、集団密度に関連した刺激と応答のシステムです。 AHE は、シュードモナス・ aeruginosa PAO1 でのアシルホモセリンラクトンおよび病原性因子の分泌を抑制することが判明しています .
抗酸化酵素活性調節剤
AHE 処理は、抗酸化酵素の活性を阻害し、酸化ストレスを増加させることが観察されています . QS システムのこの乱れは、シュードモナス・ aeruginosa PAO1 の代謝変異につながる可能性があります .
シュードモナス・ aeruginosa の病原性低減
AHE は、悪名高い日和見病原菌であるシュードモナス・ aeruginosa の病原性を低下させることが判明しています . この病原性の低下は、酸化ストレスの増加によるアミノ酸およびヌクレオチド代謝への影響による可能性があります .
代謝障害
AHE 処理は、QS 関連遺伝子の発現を抑制することにより、QS システムに乱れを生じさせる可能性があります . これは、シュードモナス・ aeruginosa PAO1 の代謝変異につながる可能性があります .
有機合成
1-(4-アミノ-2-ヒドロキシフェニル)エタノンは、フェノールの誘導体であり、有機合成で一般的に使用されます. クロマトグラフィーの試薬として、および他の化合物の調製におけるビルディングブロックとして役立ちます.
作用機序
Target of Action
The primary target of 1-(4-Amino-2-hydroxyphenyl)ethanone, henceforth referred to as AHE, is the quorum sensing (QS) system of bacteria . QS is a system of stimulus and response correlated to population density. AHE specifically targets and inhibits the QS system of Pseudomonas aeruginosa and Agrobacterium tumefaciens .
Mode of Action
AHE interacts with its targets by suppressing the expressions of QS-related genes . This results in a notable suppression of the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . In Agrobacterium tumefaciens, it represses the transcriptional levels of traI and traR .
Biochemical Pathways
The disturbance in the QS system due to AHE results in the inhibited activity of antioxidant enzymes and thus enhanced oxidative stress . This leads to a disturbance in the metabolism of the bacteria . The enhanced oxidative stress impacts the amino acid and nucleotide metabolism .
Pharmacokinetics
The compound’s ability to suppress qs at sub-minimum inhibitory concentrations suggests that it may have good bioavailability .
Result of Action
The result of AHE’s action is a significant reduction in the virulence of the bacteria . The vegetable infection assay showed that the virulence of Pseudomonas aeruginosa was attenuated . Similarly, the pathogenicity of Agrobacterium tumefaciens was also notably attenuated .
Action Environment
The action of AHE is influenced by its concentration. Exposure to AHE at concentrations ranging from 12.5 to 50 mg/mL resulted in significant inhibition of various bacterial activities . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-amino-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFVONVJPXCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332629 | |
| Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2476-29-1 | |
| Record name | 1-(4-Amino-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Amino-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(4-Amino-2-hydroxyphenyl)ethanone interact with its target and what are the downstream effects?
A1: 1-(4-Amino-2-hydroxyphenyl)ethanone inhibits quorum sensing (QS) in Agrobacterium tumefaciens. [] QS is a bacterial communication system that regulates gene expression, including genes involved in virulence. The compound achieves this by suppressing the transcription of traI and traR genes. [] These genes are crucial for the production and recognition of signaling molecules in QS. By disrupting this system, 1-(4-Amino-2-hydroxyphenyl)ethanone hinders various bacterial functions.
- Reduced β-galactosidase activity: This enzyme is often used as a reporter for QS activity, and its reduction suggests a disruption of the QS system. []
- Lower acyl-homoserine lactone levels: These molecules are the primary signaling molecules in QS, and their decrease directly reflects the inhibition of QS. []
- Impaired bacterial motility: Lower swimming motility, chemotaxis, and flagella formation indicate a reduced ability of the bacteria to move towards a host or in response to environmental cues. []
- Metabolic disturbances: 1H NMR-based metabolic analysis revealed significant changes in the metabolic profile of A. tumefaciens upon treatment, impacting energy supply, protein synthesis, and nucleotide metabolism. []
- Increased oxidative stress: This stress further disrupts cellular processes and contributes to the reduced pathogenicity of A. tumefaciens. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





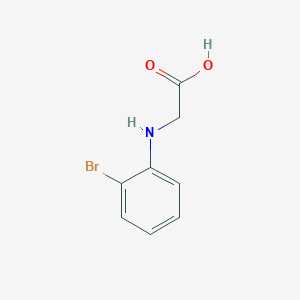

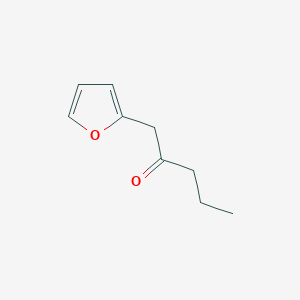

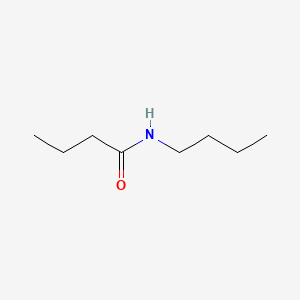
![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
